molecular formula C8H6BrClN2O2 B2380940 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride CAS No. 1820666-77-0

8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2380940
CAS No.: 1820666-77-0
M. Wt: 277.5
InChI Key: KABQECUEYWILKC-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride typically involves the bromination of imidazo[1,2-a]pyridine derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Chemistry: In chemistry, 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to develop new drugs or as a probe to study biological pathways and interactions .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is unique due to the presence of both the bromine atom and the carboxylic acid group. This combination enhances its reactivity and allows for the synthesis of a wide range of derivatives with diverse applications .

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.ClH/c9-6-3-5(8(12)13)4-11-2-1-10-7(6)11;/h1-4H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABQECUEYWILKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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